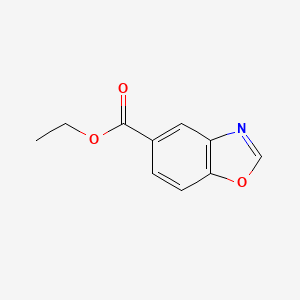

Ethyl 5-Benzoxazolecarboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

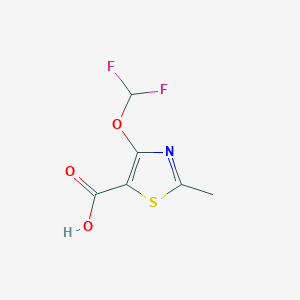

The molecular structure of Ethyl 5-Benzoxazolecarboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-Benzoxazolecarboxylate include a density of 1.2±0.1 g/cm3, boiling point of 202.0±13.0 °C at 760 mmHg, vapour pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 43.8±3.0 kJ/mol, flash point of 75.9±19.8 °C, index of refraction of 1.464, molar refractivity of 33.0±0.3 cm3, and molar volume of 119.9±3.0 cm3 .科研应用

Synthesis and Structural Analysis

Ethyl 5-Benzoxazolecarboxylate and its derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate were studied, revealing insights into its molecular configuration, hydrogen bonding, and weak interactions within the crystal structure (Marjani, 2013).

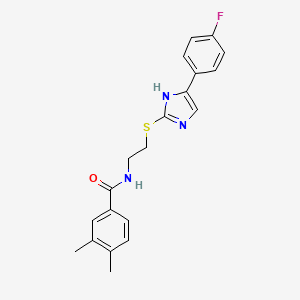

Antimicrobial Activity

Benzoxazole derivatives have been explored for their antimicrobial properties. A study on novel 2-substituted benzoxazole derivatives showed significant antimicrobial activity, highlighting the potential of benzoxazole compounds in addressing microbial resistance (Balaswamy et al., 2012).

Antioxidant Properties

Research into oxazole derivatives also includes the evaluation of their antioxidant activities. New oxazole-5(4H)-one derivatives were synthesized and tested for their ability to inhibit lipid peroxidation and impact hepatic cytochrome P450-dependent enzymes, demonstrating potential as antioxidants (Kuş et al., 2017).

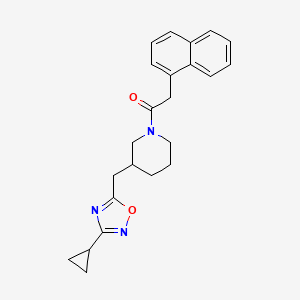

Anti-inflammatory and Protective Effects

Thiazolo[3,2-b]-1,2,4-triazoles, structurally related to benzoxazoles, have been investigated for their protective effects against ethanol-induced oxidative stress, offering insights into their potential anti-inflammatory applications (Aktay et al., 2005).

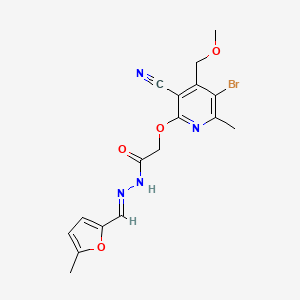

未来方向

While the future directions of Ethyl 5-Benzoxazolecarboxylate are not explicitly mentioned in the search results, benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .

性质

IUPAC Name |

ethyl 1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYONLFVSTRIQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Benzoxazolecarboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)

![dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2721744.png)

![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2721745.png)